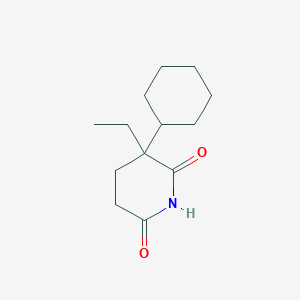

3-Cyclohexyl-3-ethylpiperidine-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90355-75-2 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

3-cyclohexyl-3-ethylpiperidine-2,6-dione |

InChI |

InChI=1S/C13H21NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h10H,2-9H2,1H3,(H,14,15,16) |

InChI Key |

VXTALULDRCCQRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexyl 3 Ethylpiperidine 2,6 Dione and Analogues

Established Synthetic Pathways for Glutarimide (B196013) Ring Construction

Traditional and reliable methods for forming the glutarimide ring are foundational in organic synthesis. These pathways often involve cyclization reactions that are broadly applicable to a range of substrates.

The direct condensation of a carboxylic acid with an amine is a fundamental approach to amide bond formation. However, this reaction can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org More sophisticated methods utilize coupling agents to facilitate the reaction under milder conditions. For instance, systems like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with 4-(N,N-dimethylamino)pyridine (DMAP) can be used for the amidation of carboxylic acids under neat and unheated conditions. rsc.org

Another established route involves the cyclization of precursors under acidic conditions. A dinitrile, such as 4-cyano-4-(4-pyridyl)hexanonitrile, can be heated with a strong mineral acid like sulfuric or hydrochloric acid. google.com This process induces amide formation followed by ring-closure under hydrolysis conditions to yield the corresponding 3-substituted glutarimide. google.com

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like glutarimide alkaloids in a single synthetic operation. researchgate.netrug.nl A prominent example is a four-step synthetic route that begins with an Ugi four-component reaction (Ugi-4CR), which introduces significant molecular diversity. researchgate.netrug.nlrug.nl This initial step is followed by hydrolysis, a mild cyclization, and an amine deprotection to yield the final glutarimide product. researchgate.netrug.nl This strategy allows for the creation of a diverse library of compounds by varying the initial components of the Ugi reaction. researchgate.net The diastereomers produced during the process can often be separated easily, leading to optically pure alkaloids. rug.nlrug.nl

Table 1: Ugi-4CR Based Synthesis of Glutarimide Alkaloids A summary of the four-step process for synthesizing glutarimide alkaloids and their derivatives.

| Step | Description | Purpose |

|---|---|---|

| 1 | Ugi four-component reaction | Assembles the core scaffold and introduces two points of variation. researchgate.netrug.nl |

| 2 | Hydrolysis | Prepares the molecule for cyclization. researchgate.netrug.nl |

| 3 | Intramolecular Cyclization | Forms the glutarimide ring under mild conditions. researchgate.netrug.nl |

| 4 | Amine Deprotection | Yields the final glutarimide alkaloid product. researchgate.netrug.nl |

The Michael addition, or conjugate addition, is a versatile method for carbon-carbon bond formation and is widely used in the synthesis of glutarimide derivatives. thieme-connect.comorganic-chemistry.org The reaction typically involves the addition of a nucleophile, such as a resonance-stabilized carbanion from an active methylene (B1212753) compound, to an activated α,β-unsaturated carbonyl compound. organic-chemistry.org

A specific application of this reaction is the thio-Michael addition, which has been employed to synthesize novel glutarimide derivatives. rscf.runih.gov In this approach, various (hetero)aromatic thiols are added to an acceptor like 3-methylidenepiperidine-2,6-dione. rscf.ru This reaction can be performed in a solvent such as tetrahydrofuran (B95107) (THF) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to afford the desired products in good to excellent yields. rscf.ru This method provides a direct route to glutarimides functionalized with sulfur-containing moieties. rscf.runih.gov

Table 2: Thio-Michael Addition for Glutarimide Synthesis Examples of (hetero)aromatic thiols used in the synthesis of glutarimide derivatives via thio-Michael addition.

| Thiol Reactant | Solvent | Base | Yield |

|---|---|---|---|

| Various Thiophenols | THF | DIPEA | Good to Excellent rscf.ru |

Enantioselective and Stereocontrolled Approaches

Creating specific stereoisomers of chiral glutarimide derivatives is crucial, and modern synthetic chemistry offers powerful organocatalytic and metal-catalyzed methods to achieve high levels of stereocontrol.

Organocatalysis provides a powerful platform for the enantioselective synthesis of chiral molecules without the need for metal catalysts. nih.gov Chiral guanidines, for example, have emerged as potent organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org

One highly effective approach for synthesizing functionalized glutarimides involves oxidative N-heterocyclic carbene (NHC) catalysis. nih.govacs.org This method utilizes a formal [3 + 3] annulation between enals and substituted malonamides to produce trans-3,4-disubstituted glutarimides. nih.govacs.org The reaction proceeds in a single step, forming both C-C and C-N bonds simultaneously with excellent enantioselectivity and good yields. nih.govacs.org Other organocatalytic strategies include the use of cinchona alkaloid derivatives to catalyze the conjugate addition of α-fluoroketoesters to nitroolefins, forming fluorinated quaternary stereocenters. nih.gov

Table 3: Enantioselective Glutarimide Synthesis via NHC Catalysis Summary of the oxidative N-heterocyclic carbene (NHC) catalyzed approach.

| Reaction Type | Reactants | Catalyst | Key Features |

|---|

Transition-metal catalysis offers highly efficient and selective methods for synthesizing complex glutarimide structures. mdpi.com Catalysts based on dirhodium and palladium are particularly prominent in this field.

Dirhodium Catalysis Dirhodium catalysts are exceptionally effective for enantioselective carbene transfer reactions, such as C-H functionalization and cyclopropanation. nih.govacs.orgnih.gov These reactions are often performed under mild conditions, making them suitable for late-stage functionalization of complex molecules containing the glutarimide core. nih.gov The strategy involves converting glutarimide derivatives into aryl diazoacetates, which then serve as carbene precursors in the presence of a chiral dirhodium catalyst. acs.orgnih.gov This enables the rapid and selective introduction of enantioenriched moieties, creating diverse and stereo-enriched glutarimide-containing compounds. acs.orgnih.gov These methods have been used to prepare sets of stereoisomeric glutarimide analogs with complete stereocontrol. nih.gov

Table 4: Dirhodium-Catalyzed Functionalization of Glutarimides Overview of dirhodium-catalyzed reactions for creating diverse glutarimide analogues.

| Reaction Type | Precursor | Catalyst | Outcome |

|---|---|---|---|

| C-H Functionalization | Glutarimide-derived aryl diazoacetates | Chiral Dirhodium Catalyst | High-yielding and highly enantioselective formation of C-H insertion products. acs.orgnih.gov |

| Cyclopropanation | Glutarimide-derived aryl diazoacetates and styrene | Chiral Dirhodium Catalyst | High-yielding and highly enantioselective formation of cyclopropane (B1198618) derivatives. nih.govacs.org |

Palladium-Mediated Reactions Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netscience.gov These reactions have been applied to the synthesis of glutarimide derivatives. For example, a stereoretentive Suzuki-Miyaura coupling has been developed to prepare vinyl glutarimide derivatives with high enantiopurity. nih.gov Additionally, a palladium-catalyzed three-component reaction involving aryl halides, isocyanides, and carboxylic acids has been developed for the synthesis of imides. rsc.org These methods are valued for their good functional group compatibility and applicability to complex molecular structures. researchgate.net

Stereoselective Formation of Piperidine-2,6-dione Cores (e.g., 3-Cycloalkyl Substitutions)

The creation of a quaternary stereocenter at the C-3 position of the piperidine-2,6-dione ring, particularly with two different alkyl or cycloalkyl groups, is a significant synthetic hurdle. Achieving high stereoselectivity requires careful control over reaction conditions to favor the formation of one stereoisomer over the other. Key strategies often involve the manipulation of kinetic versus thermodynamic enolates. ochemacademy.comudel.edumasterorganicchemistry.comkhanacademy.org

Sequential Alkylation via Enolate Intermediates:

A common and adaptable method for the synthesis of 3,3-disubstituted glutarimides involves the sequential alkylation of a pre-existing glutarimide or a suitable precursor. This strategy allows for the controlled introduction of different substituents at the C-3 position. An analogous approach has been successfully employed in the synthesis of a series of 3-alkyl-3-(4-pyridyl)piperidine-2,6-diones. nih.gov

The general synthetic scheme can be envisioned as follows:

Formation of a 3-monosubstituted piperidine-2,6-dione: The synthesis can commence with a Michael addition reaction, a powerful tool for C-C bond formation. rscf.ruresearchgate.netsrce.hrnih.govresearchgate.net For instance, a nucleophilic donor can be added to an α,β-unsaturated acceptor to construct the initial piperidine-2,6-dione ring with a single substituent at the C-3 position.

Enolate Formation: The resulting 3-monosubstituted glutarimide possesses an acidic proton at the C-3 position. Treatment with a suitable base leads to the formation of an enolate. The choice of base and reaction temperature is critical in determining whether the kinetic or thermodynamic enolate is preferentially formed. ochemacademy.comudel.edumasterorganicchemistry.comkhanacademy.org

Kinetic Control: Strong, sterically hindered bases, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) tend to deprotonate the most accessible proton, leading to the less substituted (kinetic) enolate. ochemacademy.comudel.edumasterorganicchemistry.com This approach is favored for rapid and irreversible deprotonation. udel.edu

Thermodynamic Control: Weaker bases or higher temperatures allow for an equilibrium to be established, favoring the formation of the more stable, more substituted (thermodynamic) enolate. masterorganicchemistry.com

Second Alkylation: The generated enolate is then reacted with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide or cyclohexyl bromide), to introduce the second substituent at the C-3 position. The stereochemical outcome of this step is influenced by the geometry of the enolate and the direction of approach of the electrophile.

Illustrative Reaction Scheme (Hypothetical for 3-Cyclohexyl-3-ethylpiperidine-2,6-dione):

A plausible, though not explicitly detailed in the provided search results, synthetic route for this compound could involve the initial synthesis of 3-cyclohexylpiperidine-2,6-dione. This intermediate would then be deprotonated to form the corresponding enolate, followed by alkylation with ethyl iodide. The stereoselectivity would depend on controlling the enolate geometry and the subsequent alkylation step.

Table 1: Factors Influencing Stereoselectivity in the Synthesis of 3,3-Disubstituted Piperidine-2,6-diones

| Factor | Influence on Stereoselectivity | Research Findings |

| Base | The choice of base (e.g., LDA, NaH) and its steric bulk can determine the formation of either the kinetic or thermodynamic enolate, influencing the regioselectivity of deprotonation. ochemacademy.comudel.edumasterorganicchemistry.com | Strong, bulky bases like LDA favor the kinetic enolate at low temperatures. ochemacademy.comudel.edu |

| Temperature | Lower temperatures generally favor the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product. ochemacademy.comkhanacademy.org | Reactions are often conducted at -78 °C to achieve kinetic control. ochemacademy.com |

| Order of Alkylation | The sequence in which the two different alkyl groups are introduced can impact the overall stereochemical outcome. | Not explicitly detailed for the target compound in the provided search results. |

| Solvent | The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the enolate. | Not explicitly detailed for the target compound in the provided search results. |

Overcoming Synthetic Challenges in Glutarimide Chemistry

The synthesis of glutarimide-containing compounds is often complicated by several inherent chemical properties of the glutarimide ring system. acs.orgnih.gov

Hydrolytic Instability:

One of the primary challenges is the susceptibility of the glutarimide ring to hydrolytic opening. acs.orgnih.gov Under both acidic and basic conditions, the imide functionality can be cleaved to yield the corresponding glutaramic acid derivative. This instability can complicate purification and handling, and may necessitate the use of protecting groups or carefully controlled reaction conditions to maintain the integrity of the heterocyclic ring throughout the synthetic sequence. To circumvent these issues, sometimes the ring-opened form of the glutarimide is used in synthetic strategies. acs.org

Acidity of the N-H Proton:

The proton attached to the nitrogen atom of the glutarimide ring is acidic. nih.gov This acidity can interfere with reactions involving strong bases, as the base may deprotonate the nitrogen instead of, or in addition to, the desired C-3 position. This can lead to side reactions and reduced yields. Therefore, N-protection strategies are sometimes employed to mitigate this issue.

Solubility Issues:

Glutarimide-containing compounds can exhibit poor solubility in many common organic solvents, which can pose significant challenges for conducting reactions and purifying products. acs.orgnih.gov This may require the use of less common or mixed solvent systems, or the modification of the molecule to enhance its solubility.

Stereocontrol at C-3:

As previously discussed, achieving high stereocontrol at a quaternary C-3 center is a significant challenge. The formation of diastereomers is common, and their separation can be difficult. The development of stereoselective synthetic methods is therefore a key area of research in glutarimide chemistry.

Table 2: Summary of Synthetic Challenges in Glutarimide Chemistry

| Challenge | Description | Mitigation Strategies |

| Hydrolytic Ring Opening | The imide ring is susceptible to cleavage under acidic or basic conditions. acs.orgnih.gov | Careful control of pH, use of protecting groups, or employing the ring-opened form in synthesis. acs.org |

| N-H Acidity | The acidic N-H proton can interfere with base-mediated reactions. nih.gov | N-protection strategies. |

| Poor Solubility | Glutarimides can be difficult to dissolve in common organic solvents. acs.orgnih.gov | Use of specialized solvent systems or structural modification to improve solubility. |

| Stereocontrol at C-3 | Difficulty in controlling the stereochemistry at the 3-position, especially for 3,3-disubstituted derivatives. | Development of stereoselective synthetic methods, including control of kinetic vs. thermodynamic enolates. ochemacademy.comudel.edumasterorganicchemistry.comkhanacademy.org |

Mechanistic Insights into Reactions Involving 3 Cyclohexyl 3 Ethylpiperidine 2,6 Dione and Glutarimide Scaffolds

Reaction Mechanisms in Carbon-Heteroatom Bond Formations (e.g., N–C(O) Cross-Coupling)

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis. Glutarimide (B196013) scaffolds, particularly N-acyl-glutarimides, have been identified as highly effective precursors for N–C(O) bond cross-coupling reactions. acs.orgresearchgate.netacs.org The reactivity of these compounds is largely attributed to the ground-state destabilization of the amide bond within the glutarimide ring. acs.org This destabilization arises from the distortion of the amide bond, which weakens the typical resonance stabilization and makes the acyl group more susceptible to nucleophilic attack.

In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, N-acyl-glutarimides serve as efficient acyl transfer agents. acs.org The general mechanism for a palladium-catalyzed N–C(O) cross-coupling reaction can be outlined as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

Transmetalation: In the case of Suzuki-Miyaura coupling, an organoboron reagent undergoes transmetalation with the palladium(II) complex, transferring the organic moiety to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) catalyst for the next cycle.

The high reactivity of N-acyl-glutarimides in these reactions allows for efficient bond formation under relatively mild conditions. Studies have shown that the twist of the acyclic amide bond in N-acyl-glutarimides can approach a nearly perpendicular geometry, which significantly enhances their utility in N–C(O) cross-coupling reactions. acs.org

| N-Acyl-Glutarimide Derivative | Catalyst Loading (mol %) | Conversion (%) | Turnover Number (TON) |

|---|---|---|---|

| N-benzoyl-glutarimide | 0.10 | ~85 | ~850 |

| N-(4-methoxybenzoyl)-glutarimide | 0.10 | ~82 | ~820 |

| N-(4-trifluoromethylbenzoyl)-glutarimide | 0.10 | ~86 | ~860 |

This table presents illustrative data on the high reactivity and turnover numbers achieved with various N-acyl-glutarimides in Suzuki-Miyaura cross-coupling reactions, as described in the literature. acs.org

Transamidation Reaction Pathways

Transamidation, the conversion of one amide to another, is a fundamentally important transformation. Glutarimide-containing compounds, specifically N-acyl-glutarimides, have been shown to undergo efficient transamidation under mild, metal-free conditions. nsf.govrsc.org The mechanism of this reaction is heavily influenced by the inherent strain and electronic properties of the glutarimide ring.

The key mechanistic features of the transamidation of N-acyl-glutarimides include:

Amide Bond Twist: Similar to cross-coupling reactions, the twisted nature of the amide bond in N-acyl-glutarimides weakens the resonance stabilization, making the carbonyl carbon more electrophilic. rsc.org

Tetrahedral Intermediate: The reaction proceeds through the nucleophilic attack of an amine on the activated carbonyl carbon, forming a tetrahedral intermediate. The stability of this intermediate is a crucial factor in determining the reaction's feasibility. rsc.org

Leaving Group Ability: The glutarimide anion is a relatively good leaving group, facilitating the collapse of the tetrahedral intermediate to form the new amide product. rsc.org

Mechanistic experiments have confirmed that these factors—amide bond twist, the thermodynamic stability of the tetrahedral intermediate, and the leaving group ability of the glutarimide—are the primary drivers of this process. rsc.org This allows for a broad scope of amines to be used, including those with functional groups that might be sensitive to metal-catalyzed conditions. nsf.gov

Substitution Reactions and Radical Mechanisms (e.g., Ziegler Brominations)

Substitution reactions at positions alpha to the carbonyl groups or on the substituents of the glutarimide ring can introduce further molecular diversity. The Wohl-Ziegler bromination is a classic example of a radical substitution reaction that utilizes N-bromosuccinimide (NBS) and a radical initiator to brominate allylic or benzylic positions. wikipedia.orgorganic-chemistry.orgthermofisher.com While specific studies on the Ziegler bromination of 3-Cyclohexyl-3-ethylpiperidine-2,6-dione are not prevalent, the general mechanism can be applied to understand potential radical transformations of this molecule.

The generally accepted mechanism for Wohl-Ziegler bromination involves a free-radical chain reaction:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or irradiation, which then abstracts a hydrogen atom from HBr present in trace amounts to generate a bromine radical (Br•). organic-chemistry.org

Propagation:

A bromine radical abstracts a hydrogen atom from a susceptible position on the substrate (e.g., an allylic or benzylic C-H bond, or a tertiary C-H bond on the cyclohexyl or ethyl group of this compound), forming a resonance-stabilized or a stable tertiary radical and HBr. organic-chemistry.org

The newly formed HBr reacts with NBS to generate a molecule of bromine (Br₂). masterorganicchemistry.com

The substrate radical then reacts with Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction. organic-chemistry.org

Termination: The chain reaction is terminated by the combination of any two radical species.

The success of the Wohl-Ziegler reaction relies on maintaining a low concentration of Br₂ and HBr to suppress competing ionic addition reactions to any double bonds present in the molecule. organic-chemistry.orgmasterorganicchemistry.com For a molecule like this compound, the most likely sites for radical abstraction would be the tertiary C-H bond on the cyclohexyl ring or the methylene (B1212753) C-H bonds of the ethyl group, leading to the corresponding brominated derivatives.

Ring-Forming and Ring-Opening Reaction Dynamics

The piperidine-2,6-dione ring is dynamic and can participate in both ring-forming and ring-opening reactions. The formation of the glutarimide ring often involves the cyclization of a dicarboxylic acid derivative with an amine. researchgate.net

Conversely, the glutarimide ring can be opened under various conditions. For instance, N-acyl glutarimides can undergo hydrolysis, promoted by a base like lithium hydroxide (B78521) (LiOH), to yield primary amides. acs.orgnih.govorganic-chemistry.org A plausible mechanism for this ring-opening involves:

Nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the glutarimide ring.

Formation of a tetrahedral intermediate.

Ring opening to form a carboxylate and an amide.

Subsequent cleavage of the N-acyl group to release the primary amide. acs.orgnih.govorganic-chemistry.org

The dynamics of the ring itself, in terms of its conformation, are also significant. The piperidine-2,6-dione ring, similar to cyclohexane, can adopt various conformations, such as chair and boat forms. The interconversion between these conformations is a dynamic process that can influence the reactivity of the molecule.

Theoretical Analysis of Isomerization and Stereoinversion Processes

In the case of this compound, the bulky cyclohexyl and ethyl groups at the C3 position will significantly influence the ring's conformation. Computational analysis can predict the most stable conformation by calculating the relative energies of different puckered forms and substituent orientations.

Stereoinversion at a chiral center is another process that can be investigated theoretically. For glutarimide derivatives with a chiral center, particularly at the C3 position, the possibility of epimerization exists, especially under basic or acidic conditions. Theoretical calculations can model the transition states for such inversion processes, providing information on the energy barriers and the likelihood of racemization. Such studies are crucial for understanding the stereochemical stability of these compounds.

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| Lithium hydroxide (LiOH) |

| AIBN (Azobisisobutyronitrile) |

| Benzoyl peroxide |

| N-acyl-glutarimide |

| Palladium |

| Aryl halide |

| Organoboron reagent |

Advanced Applications of 3 Cyclohexyl 3 Ethylpiperidine 2,6 Dione Derivatives As Chemical Intermediates

Versatility in Complex Molecule Synthesis

The piperidine-2,6-dione ring system is a privileged scaffold found in numerous bioactive molecules. The presence of cyclohexyl and ethyl groups at the 3-position offers a handle for further functionalization and stereochemical control, enhancing its utility in the synthesis of complex molecular targets.

The 3-Cyclohexyl-3-ethylpiperidine-2,6-dione core serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The reactivity of the dione (B5365651) allows for ring-transformation and fusion reactions to construct more complex polycyclic systems. For instance, the piperidine-2,6-dione moiety can be a synthon for developing fused heterocyclic structures, which are common motifs in natural products and pharmaceuticals.

While direct synthesis of natural products from this compound is not extensively documented, the general utility of substituted piperidines in alkaloid synthesis is well-established. The synthesis of polysubstituted piperidines is a key step in the preparation of many natural products. Methodologies for the synthesis of substituted piperidine-2,6-diones under transition-metal-free conditions have been developed, highlighting the accessibility of these scaffolds for further elaboration. The development of cost-effective and efficient methods for synthesizing substituted piperidines is an ongoing area of research in modern organic chemistry.

The table below illustrates the types of heterocyclic systems that can be conceptually derived from piperidine-2,6-dione precursors.

| Precursor Scaffold | Potential Heterocyclic System | Synthetic Transformation |

| 3,3-Disubstituted Piperidine-2,6-dione | Fused Pyridines | Cyclocondensation Reactions |

| 3,3-Disubstituted Piperidine-2,6-dione | Spiro-heterocycles | Intramolecular Cyclization |

| 3,3-Disubstituted Piperidine-2,6-dione | Substituted Pyrrolidines and Piperidines | Ring Transformation Reactions |

The presence of a chiral center at the 3-position of the piperidine-2,6-dione ring makes its derivatives valuable chiral building blocks in asymmetric synthesis. Enantiomerically pure forms of these derivatives can be used to introduce chirality into a target molecule, which is crucial for the synthesis of single-enantiomer drugs. The development of methods for the enantioselective synthesis of 3-substituted piperidines is an area of significant interest.

Asymmetric synthesis of substituted glutarimides can be achieved through various catalytic methods, including those utilizing ytterbium catalysis. The desymmetrization of certain 4-aryl substituted glutarimides has been accomplished with high levels of selectivity by enolisation with a chiral bis-lithium amide base. One of the chiral imides synthesized through this method was converted into the selective serotonin (B10506) reuptake inhibitor (-)-paroxetine.

The utility of chiral 3-substituted glutarimides is highlighted by their application in the synthesis of biologically active compounds. For example, a highly diastereo- and enantioselective phosphinative cyclization of ketone-enamides with secondary diarylphosphines has been reported to provide chiral tertiary cyclohexylphosphines. This underscores the potential of chiral cyclohexyl-containing building blocks in asymmetric catalysis and synthesis.

The following table summarizes conceptual asymmetric transformations involving chiral glutarimide (B196013) derivatives.

| Chiral Building Block | Asymmetric Reaction | Resulting Chiral Moiety |

| (R/S)-3-Cyclohexyl-3-ethylpiperidine-2,6-dione | Diastereoselective alkylation | Quaternary stereocenter |

| (R/S)-3-Cyclohexyl-3-ethylpiperidine-2,6-dione | Enantioselective reduction | Chiral alcohol |

| (R/S)-3-Cyclohexyl-3-ethylpiperidine-2,6-dione | Asymmetric cycloaddition | Chiral polycyclic system |

Role in Catalysis and Method Development (e.g., Carbene Precursors)

While the direct use of this compound derivatives as catalysts is not widely reported, the glutarimide scaffold has been implicated in the development of new catalytic methodologies. N-Heterocyclic Carbenes (NHCs) have been utilized in the organocatalytic desymmetrization of N-Cbz glutarimides, showcasing a novel synthetic application of the glutarimide ring. This reaction proceeds through an imide C-N bond cleavage, generating enantioenriched 4-amido esters.

N-acyl-glutarimides have emerged as highly reactive precursors in N-C(O) bond cross-coupling reactions, driven by the ground-state destabilization of the amide bond. This reactivity has been harnessed in Suzuki-Miyaura cross-coupling and transamidation reactions. Furthermore, piperidine-based ligands have been successfully complexed with various metal centers, including Mg(II), Zn(II), and group IV metals, and these complexes have shown catalytic activity in ring-opening polymerization. Palladium(II) complexes with pyridine (B92270) ligands have also demonstrated high catalytic activity in cross-coupling reactions.

Although there is no direct evidence of this compound acting as a carbene precursor, the chemistry of N-Heterocyclic Carbenes (NHCs) is a rapidly evolving field. NHCs are typically prepared from the deprotonation of azolium salts. The potential for converting the piperidine-2,6-dione nitrogen into a carbene center remains an area for future exploration.

| Glutarimide Derivative Application | Catalytic Method | Significance |

| N-Cbz Glutarimide | N-Heterocyclic Carbene Organocatalysis | Asymmetric desymmetrization |

| N-Acyl-glutarimide | Suzuki-Miyaura Cross-Coupling | N-C bond activation |

| Piperidine-based Ligands | Metal Catalysis | Ring-opening polymerization |

Conceptual Applications in Targeted Protein Degradation (e.g., Molecular Glues, PROTACs)

The glutarimide moiety, the core of this compound, is a critical pharmacophore for binding to the E3 ligase substrate receptor Cereblon (CRBN). This interaction is the basis for the mechanism of action of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, which function as "molecular glues." These molecules induce or stabilize the interaction between CRBN and specific target proteins, leading to the ubiquitination and subsequent proteasomal degradation of the target.

The binding of the glutarimide ring to CRBN occurs in a specific pocket, often referred to as the 'aromatic cage', which is lined with three tryptophan residues. The intact glutarimide ring is essential for this binding. Modifications to the glutarimide ring, including at the 3-position, can influence the binding affinity and the specificity of the recruited target proteins. The presence of alkyl and cycloalkyl groups at the 3-position, such as the ethyl and cyclohexyl groups in this compound, can modulate the interaction with the hydrophobic binding pocket of CRBN. This provides a rationale for designing novel molecular glues with altered target specificities.

The table below outlines the key components and concepts in targeted protein degradation involving glutarimide-based compounds.

| Concept | Key Components | Mechanism of Action |

| Molecular Glues | Glutarimide, Cereblon (CRBN), Target Protein | Stabilization of protein-protein interactions leading to target degradation. |

| PROTACs | Target Protein Ligand, Linker, E3 Ligase Ligand (Glutarimide) | Induced proximity of target protein to E3 ligase, leading to ubiquitination and degradation. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-cyclohexyl-3-ethylpiperidine-2,6-dione with high purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or cyclization reactions using precursors like cyclohexene derivatives and ethylamine. Monitor reaction progress with thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Key variables include solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–120°C), and catalyst selection (e.g., sulfuric acid or Lewis acids) . Document purity using melting point analysis and HPLC (>95% purity threshold).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : Analyze - and -NMR for cyclohexyl/ethyl group integration and piperidine ring conformation .

- IR : Identify carbonyl stretches (1650–1750 cm) and amine/amide vibrations .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for stability insights .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature: 4°C vs. 25°C; humidity: 40–75% RH). Use DSC/TGA to assess thermal degradation thresholds (>200°C typical for diones). Store in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

- Methodological Answer : Use kinetic isotope effects (KIE) and DFT calculations to identify rate-determining steps in hydrolysis or alkylation reactions. Compare intermediates via in-situ FTIR or MS. For example, probe acid-catalyzed ring-opening pathways using isotopic labeling .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to enzymes like cyclooxygenase or GABA receptors. Validate with MD simulations (GROMACS) to assess ligand-protein stability over 100-ns trajectories. Parameterize force fields using quantum mechanical data (B3LYP/6-31G*) .

Q. How should researchers address contradictory data in published synthesis yields or reaction outcomes?

- Methodological Answer : Conduct a meta-analysis of variables:

| Variable | Study A (Yield: 60%) | Study B (Yield: 45%) |

|---|---|---|

| Catalyst | HSO | AlCl |

| Solvent | Ethanol | Toluene |

| Reaction Time | 8 hrs | 12 hrs |

| Replicate conditions with controlled parameters (e.g., solvent polarity, catalyst loading) and apply factorial design to isolate contributing factors . |

Q. What advanced applications exist for this compound in drug discovery pipelines?

- Methodological Answer : Explore its use as a scaffold for CNS-targeting prodrugs. Modify the cyclohexyl/ethyl groups to enhance blood-brain barrier permeability. Validate via in vitro assays (e.g., PAMPA-BBB model) and in vivo pharmacokinetics (rodent studies). Compare with structural analogs like 3-phenyl derivatives to assess SAR .

Q. How can surface adsorption properties of this compound be studied for environmental chemistry applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.